6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide
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Description
Scientific Research Applications
Antiviral Activities
Quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against a range of viruses, including influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, and Venezuelan equine encephalitis viruses. These compounds have shown potential as rapid synthesizable candidates with antiviral properties, highlighting their significance in developing new treatments for viral infections (Selvam et al., 2007).
Anticancer Activity
Research on substituted benzoquinazolinones, including the synthesis of amino- and sulfanyl-derivatives, has shown significant anticancer activity, particularly against HT29 and HCT116 cell lines. This underscores the potential of quinazolinone derivatives in cancer therapy, offering a path for developing novel anticancer agents (Nowak et al., 2015).
Antibacterial and Antifungal Activities
Novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones have demonstrated significant antibacterial and antifungal activities. This research suggests the potential of these compounds in treating various microbial infections, contributing to the development of new antimicrobial agents (Patel & Patel, 2010).
Anti-inflammatory and Analgesic Activities
Studies have also explored the anti-inflammatory and analgesic screening of novel 2-pyridyl quinazolin-4(3H)-one derivatives. Some synthesized compounds showed promising anti-inflammatory and analgesic activities, comparable to the reference standard indomethacin, indicating their potential use in managing pain and inflammation (Eweas et al., 2012).
Water-Soluble Analogues for Antitumor Applications
Efforts to increase the aqueous solubility of quinazolin-4-one-based antitumor agents led to the synthesis of water-soluble analogues. These compounds retained their high cytotoxic activity against tumor cells while presenting improved solubility, demonstrating their potential for in vivo evaluation and use in cancer treatment (Bavetsias et al., 2002).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-cycloheptylhexanoyl chloride to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "sulfur", "bromine", "acetic anhydride", "cyclohexylamine", "hexanoyl chloride" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in acetic anhydride and heat the mixture to 80°C for 2 hours.", "b. Add sulfur to the reaction mixture and continue heating at 80°C for an additional 2 hours.", "c. Cool the reaction mixture to room temperature and add bromine dropwise with stirring.", "d. Filter the resulting solid and wash with water to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in dry tetrahydrofuran (THF).", "b. Add N-cycloheptylhexanoyl chloride to the reaction mixture and stir at room temperature for 24 hours.", "c. Quench the reaction with water and extract the product with ethyl acetate.", "d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product." ] } | |
CAS No. |
422288-22-0 |
Molecular Formula |
C21H28BrN3O2S |
Molecular Weight |
466.44 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide |
InChI |
InChI=1S/C21H28BrN3O2S/c22-15-11-12-18-17(14-15)20(27)25(21(28)24-18)13-7-3-6-10-19(26)23-16-8-4-1-2-5-9-16/h11-12,14,16H,1-10,13H2,(H,23,26)(H,24,28) |
InChI Key |
UJTFWLMASYIZTA-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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